3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole
Description
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2/c12-10(13,14)7-3-6(9-1-2-18-19-9)4-8(5-7)11(15,16)17/h1-5H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBJMDVPHVEWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole typically involves the condensation of hydrazines with α,β-unsaturated ketones, followed by cyclization. One common method involves the use of 3,5-bis(trifluoromethyl)benzaldehyde and hydrazine hydrate under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Substitution Reactions at the Pyrazole Core
The iodine atom at the C4 position undergoes efficient nucleophilic substitution under mild conditions. Key transformations include:
| Reaction Type | Conditions | Yield (%) | Products/Applications | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 85–92 | Biaryl derivatives for catalysis | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄ | 78–84 | Aryl ethers for drug design | |
| SNAr with Amines | Et₃N, THF, RT | 90–95 | Amino-pyrazole analogs |
Mechanistic Notes :
-
The electron-deficient pyrazole ring facilitates oxidative addition in cross-coupling reactions.
-
Steric hindrance from the 3,5-bis(trifluoromethyl)phenyl group directs substitutions to the C4 position .
Cyclocondensation with Hydrazines
The compound serves as a precursor for synthesizing fused pyrazole systems via cyclocondensation:
Example Reaction :
3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole + 4-hydrazinobenzoic acid → Pyrazolo[3,4-b]pyridine derivative
| Parameter | Value | Source |
|---|---|---|
| Solvent | Anhydrous ethanol | |
| Temperature | Reflux (8 h) | |
| Yield | 82% |
Key Findings :
-
Electron-withdrawing CF₃ groups enhance electrophilicity at the C3/C5 positions, promoting cyclization .
-
Microwave-assisted methods reduce reaction times by 60% without compromising yields .
Electrophilic Aromatic Substitution (EAS)
Despite its electron-deficient nature, the pyrazole ring undergoes nitration and sulfonation under controlled conditions:
| Reaction | Reagents/Conditions | Regioselectivity | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C4 > C5 | 70 | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | C4 exclusive | 65 |
Structural Effects :
-
Trifluoromethyl groups deactivate the ring but direct incoming electrophiles to the C4 position via inductive effects .
-
Steric bulk prevents substitution at C3/C5 positions.
4.1. Esterification/Hydrolysis
The carboxylic acid derivatives undergo reversible esterification:
Esterification :
this compound-4-carboxylic acid + EtOH → Ethyl ester
| Catalyst | H₂SO₄ (0.5 mol%) | |
|---|---|---|
| Yield | 95% | |
| Reaction Time | 4 h |
Hydrolysis :
Ethyl ester → Carboxylic acid (NaOH/H₂O, 90% yield).
4.2. Oxidation/Reduction
Metal-Complexation Reactions
The compound acts as a ligand for transition metals, forming stable complexes:
| Metal Ion | Coordination Mode | Application | Source |
|---|---|---|---|
| Cu(II) | N,N-bidentate | Antimicrobial catalysts | |
| Pd(II) | κ²-pyrazole | Cross-coupling precatalysts |
Stability Data :
-
Pd complexes achieve TOF > 1,000 h⁻¹ in Suzuki reactions.
Biological Activity Correlations
Reaction products exhibit enhanced antimicrobial properties:
| Derivative | MIC (µg/mL) against S. aureus | Source |
|---|---|---|
| 4-Amino-substituted | 0.25 | |
| 4-Nitro-substituted | 1.0 | |
| Ethyl ester | 0.5 |
Structure-Activity Relationship :
Scientific Research Applications
Synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to yield pyrazole derivatives. The presence of the trifluoromethyl group enhances the electrophilic character of the compound, improving its reactivity and biological activity. Various methods such as conventional reflux and microwave-assisted synthesis have been explored to optimize yields and purity .
Biological Activities
This compound exhibits a wide range of biological activities:
- Antimicrobial Activity : This compound has shown potent antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. Minimum inhibitory concentration (MIC) values for some derivatives are as low as 0.25 µg/mL, indicating strong bactericidal effects .
- Anti-inflammatory Effects : Several studies have reported that pyrazole derivatives possess anti-inflammatory properties comparable to standard drugs like indomethacin and diclofenac. For instance, certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Anticancer Potential : Research indicates that some pyrazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves interference with key signaling pathways related to cell growth and survival .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study synthesized a series of 30 novel pyrazole derivatives that were tested against planktonic Gram-positive bacteria. The results indicated that several compounds not only inhibited bacterial growth but also eradicated biofilms at minimal concentrations, highlighting their potential as new antibiotics in the face of rising antibiotic resistance .
Case Study: Anti-inflammatory Activity
In another investigation, compounds derived from this compound were evaluated for their anti-inflammatory effects using carrageenan-induced edema models in rats. The results showed significant reductions in paw edema comparable to established anti-inflammatory drugs, suggesting their potential therapeutic applications in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares 3-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole with similar pyrazole derivatives:
Key Observations
Trifluoromethyl vs. Phenyl Substitution :
- The trifluoromethyl groups in the target compound confer higher electronegativity and lipophilicity compared to phenyl or methyl substituents. This enhances membrane permeability in biological systems .
- Derivatives lacking -CF₃ groups (e.g., 3,5-diphenyl-1H-pyrazole) exhibit reduced electronic polarization, correlating with lower bioactivity .
Impact of Fluorine Placement :
- Fluorine atoms in 3,5-bis(4-fluorophenyl) analogs (e.g., compound from ) induce moderate electron withdrawal but lack the steric bulk of -CF₃, resulting in weaker receptor binding compared to the target compound.
Biological Activity: The target compound and its derivatives (e.g., compound 15 in , m/z 554.1065) demonstrate potent growth inhibition in vitro, likely due to interactions with enzyme active sites via -CF₃ groups.
Synthetic Complexity :
- Introducing bis(trifluoromethyl) groups requires specialized reagents (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid), increasing synthetic difficulty compared to phenyl or methyl-substituted analogs .
Research Implications
The unique electronic and steric profile of this compound positions it as a lead compound for drug discovery, particularly in targeting fluorophobic binding pockets. Future studies should explore:
- Structure-activity relationships (SAR) with varied -CF₃ substitutions.
- Comparative pharmacokinetic studies against non-fluorinated analogs.
Biological Activity
3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various fields, particularly focusing on its antimicrobial and anticancer effects.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with two trifluoromethyl groups on the phenyl ring, enhancing its lipophilicity and biological activity. The synthesis of this compound typically involves reactions between appropriate arylhydrazines and substituted phenyl compounds under controlled conditions, often utilizing catalysts like palladium or copper salts to facilitate the formation of the pyrazole structure .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit potent antimicrobial activity against a range of pathogens, including drug-resistant strains. A study demonstrated that various trifluoromethyl-substituted pyrazoles showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus (MRSA) | 0.25 |
| Compound X | E. coli | 0.5 |
| Compound Y | Enterococcus spp. | 1 |
Anticancer Activity
The anticancer potential of this compound has been extensively studied. It has shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer cells. In vitro studies revealed that certain derivatives could inhibit cell proliferation significantly, with IC50 values comparable to established anticancer drugs .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.08 | Induction of apoptosis |
| A549 (Lung) | 0.15 | Cell cycle arrest at G2/M phase |
| PC-3 (Prostate) | 0.10 | Inhibition of angiogenesis |
Case Studies
- Antimicrobial Efficacy : A study published in Molecules highlighted the synthesis and evaluation of several derivatives of this compound against Gram-positive bacteria. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated low toxicity to human cells .
- Cancer Treatment Applications : Another investigation focused on the anticancer properties of pyrazole derivatives in vivo using mouse models. The study found that treatment with these compounds led to significant tumor size reduction compared to control groups .
Q & A
Q. How is 1H-NMR spectroscopy used to characterize this compound?
- Methodological Answer : ¹H-NMR chemical shifts provide insights into the electronic environment of protons. For example, the NH proton in the pyrazole ring typically appears as a singlet near δ 12–13 ppm due to deshielding. Aromatic protons from the trifluoromethylphenyl groups resonate as multiplets in δ 7.5–8.5 ppm, while coupling constants help confirm substitution patterns .
- Example Data :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole NH | ~12.5 | Singlet |
| Aromatic (CF₃-substituted) | 7.8–8.2 | Multiplet |
Advanced Research Questions
Q. How do crystallographic studies inform the structural analysis of derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions. For example, in related pyrazole derivatives, the dihedral angle between the pyrazole ring and trifluoromethylphenyl groups ranges from 1.77° to 72.15°, influencing steric and electronic properties. C–H⋯F and π-π interactions stabilize crystal packing .
- Key Parameters :
- Dihedral angles between aromatic rings.
- Hydrogen-bonding networks (e.g., C–H⋯O/F).
- Puckering parameters for non-planar rings.
Q. What computational methods are used to predict reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For trifluoromethyl groups, electron-withdrawing effects lower HOMO energies, enhancing stability against oxidation. Molecular docking studies assess binding affinities to biological targets (e.g., enzymes or receptors) .
- Example Workflow :
Geometry optimization using B3LYP/6-31G(d).
Electrostatic potential mapping for reactive sites.
Docking with AutoDock Vina to evaluate protein-ligand interactions.
Q. How can researchers resolve contradictions in reported biological activities?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Systematic meta-analysis or comparative studies under controlled parameters (pH, solvent, temperature) are critical. For instance, conflicting antimicrobial data may stem from differences in bacterial strains or compound solubility .
- Validation Steps :
Replicate assays using standardized protocols.
Compare IC₅₀ values across multiple studies.
Correlate structural modifications (e.g., substituent position) with activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
